4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride is a versatile chemical compound with the molecular formula C9H7FN2O4S3 and a molecular weight of 322.34 g/mol. This compound belongs to the class of arylsulfonyl fluorides with a thiazole moiety, which are known for their diverse applications in scientific research.
Mechanism of Action
- Role of IL-13 : IL-13 plays a crucial role in inflammation, skin barrier function, and pruritus (itching). In atopic dermatitis (AD), IL-13 is overexpressed in both lesional and nonlesional skin, contributing to the inflammatory cycle .
- Inhibition of Inflammatory Responses : By selectively inhibiting IL-13 interaction with the type II receptor complex (IL-13R α1 /IL-4R α), AKOS030713034 prevents IL-13-induced inflammatory responses in the skin .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
The synthesis of 4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl fluoride with 2-chlorothiazole in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial activity, especially against Gram-negative and Gram-positive bacteria.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly those targeting bacterial infections.
Industry: The compound is used in material science for the development of new materials with unique properties.
Comparison with Similar Compounds
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride is unique due to its combination of a thiazole ring and a sulfonyl fluoride group. Similar compounds include:
N-(Thiazol-2-yl)benzenesulfonamides: These compounds also contain a thiazole ring and a sulfonamide group, but lack the sulfonyl fluoride moiety.
Aryl Sulfonyl Fluorides: These compounds contain a sulfonyl fluoride group attached to an aromatic ring but do not have the thiazole moiety.
The presence of both the thiazole ring and the sulfonyl fluoride group in this compound contributes to its unique chemical properties and biological activities .
Properties
IUPAC Name |
4-(1,3-thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O4S3/c10-18(13,14)7-1-3-8(4-2-7)19(15,16)12-9-11-5-6-17-9/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIREUWARUXUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.